molecular formula C30H28N6O2 B11705574 4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B11705574
M. Wt: 504.6 g/mol
InChI Key: UBJZQAZIHPDEKB-UHFFFAOYSA-N
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Description

The compound “4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one” is a complex organic molecule that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes multiple pyrazole rings and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one” typically involves multi-step organic reactions. The starting materials often include substituted hydrazines and diketones, which undergo cyclization to form the pyrazole rings. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification methods such as recrystallization, chromatography, or distillation may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound may be explored for its therapeutic potential. It could be a candidate for drug development, particularly if it exhibits promising pharmacological properties.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties may make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of “4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 1-Phenyl-3-methyl-5-pyrazolone
  • 3,5-Dimethyl-1-phenylpyrazole
  • 4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one

Uniqueness

The uniqueness of “4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one” lies in its complex structure, which includes multiple pyrazole rings and phenyl groups. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H28N6O2

Molecular Weight

504.6 g/mol

IUPAC Name

4-[[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C30H28N6O2/c1-21-27(29(37)35(33(21)3)25-11-7-5-8-12-25)31-19-23-15-17-24(18-16-23)20-32-28-22(2)34(4)36(30(28)38)26-13-9-6-10-14-26/h5-20H,1-4H3

InChI Key

UBJZQAZIHPDEKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)C=NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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